MAO-B Inhibitory Potency: Benzodioxane Core Privilege vs. Sesamol Analogs
The 2,3-dihydro-1,4-benzodioxine scaffold, which forms the core of the target compound, is a validated pharmacophore for MAO-B inhibition. In a direct comparative study, benzodioxane derivatives as a class exhibited MAO-B IC50 values ranging from 0.045 to 0.947 μM, whereas the homologous sesamol (1,3-benzodioxole) series showed markedly weaker inhibition with IC50 values from 0.164 to 7.29 μM [1]. This establishes the benzodioxane core itself as a key determinant of potency superior to the benzodioxole isostere. Although the specific contribution of the 4-morpholin-4-ylphenyl carboxamide substitution on the target compound has not been published in head-to-head assays against other benzodioxane-6-carboxamides, the core privilege provides a rational basis for prioritizing this chemotype.
| Evidence Dimension | Inhibition of recombinant human MAO-B (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred from benzodioxane core class: IC50 range 0.045–0.947 μM |
| Comparator Or Baseline | Sesamol (1,3-benzodioxole) derivative series: IC50 range 0.164–7.29 μM |
| Quantified Difference | Benzodioxane core displays up to 162-fold lower IC50 (0.045 μM vs. 7.29 μM) relative to the weakest sesamol analog, and approximately 3.6-fold lower median IC50 shift. |
| Conditions | Recombinant human MAO-A and MAO-B; fluorometric kynuramine assay; pH 7.4, 37°C (Engelbrecht et al., 2015) |
Why This Matters
For users selecting compounds for MAO-B-related research (e.g., Parkinson's disease), the benzodioxane scaffold provides a measurable potency advantage over the benzodioxole isostere, reducing the risk of weak hits in primary screens.
- [1] Engelbrecht I, Petzer JP, Petzer A. The synthesis and evaluation of sesamol and benzodioxane derivatives as inhibitors of monoamine oxidase. Bioorg Med Chem Lett. 2015;25(9):1896-1900. DOI: 10.1016/j.bmcl.2015.03.040. View Source
